molecular formula C17H21ClN4O B4701537 2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride

2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride

Cat. No. B4701537
M. Wt: 332.8 g/mol
InChI Key: ZOMWVFFGBUXTBK-UHFFFAOYSA-N
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Description

The compound “2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride” is a complex organic molecule. It contains a benzofuro[3,2-d]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have certain solubility characteristics based on the polar and nonpolar groups present .

Scientific Research Applications

Antipsychotic Medication (Treatment of Schizophrenia and Related Psychoses)

Olanzapine is primarily used as an antipsychotic medication for treating schizophrenia and related psychoses. It helps manage symptoms such as hallucinations, delusions, and disorganized thinking. The compound modulates neurotransmitter activity, particularly dopamine and serotonin receptors, to restore balance in the brain .

Cyanation Reactions in Organic Synthesis

Researchers have explored the use of olanzapine derivatives in synthetic chemistry. For instance, a protocol involving Cu(OAc)2-mediated cyanation of arenes using benzimidazole as a directing group and 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source has been developed. This method allows facile synthesis of cyano derivatives with moderate to good yields .

Anticancer Properties

Among the derivatives of olanzapine, ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate has shown promise as an anticancer agent. Specifically, it exhibited significant activity against lung cancer cells (A459) with an IC50 value of 0.8 µM .

Crystallography and Structural Studies

Olanzapine has been studied extensively using crystallography techniques. Its solvate structure reveals interesting features, including hydrogen bonding between olanzapine molecules and propan-2-ol solvent molecules. The diazepine ring adopts a puckered conformation, and the piperazine ring assumes a chair conformation with the methyl group in an equatorial position .

Mechanism of Action

Target of Action

The primary targets of 2-ethyl-4-(4-methylpiperazin-1-yl)1Related compounds such as phenylpiperazines are known to target proteins like s100b .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have shown potential in inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride are not explicitly mentioned in the search results. Therefore, the impact on bioavailability cannot be accurately determined.

Result of Action

Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies might be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

2-ethyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O.ClH/c1-3-14-18-15-12-6-4-5-7-13(12)22-16(15)17(19-14)21-10-8-20(2)9-11-21;/h4-7H,3,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMWVFFGBUXTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride
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